molecular formula C22H21N3O4S B10972425 4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid

4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid

Cat. No.: B10972425
M. Wt: 423.5 g/mol
InChI Key: APZKLWXPHUKVNZ-UHFFFAOYSA-N
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Description

4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a dicarbonyl compound and a sulfur source.

    Introduction of the pyridin-3-ylmethyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Final functionalization: The remaining functional groups are introduced through various organic reactions such as Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and are often studied using molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups and the presence of a thiophene ring. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

4-[[5-methyl-4-phenyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H21N3O4S/c1-14-19(16-7-3-2-4-8-16)20(21(29)24-13-15-6-5-11-23-12-15)22(30-14)25-17(26)9-10-18(27)28/h2-8,11-12H,9-10,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)

InChI Key

APZKLWXPHUKVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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